1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one
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Description
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.81. The purity is usually 95%.
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Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one, a synthetic cathinone, has garnered attention due to its psychoactive properties and structural similarities to other stimulant compounds. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and a benzodioxole moiety. Its molecular formula is C16H18ClN1O2, with a molecular weight of approximately 305.77 g/mol. The presence of the chlorophenyl group is significant for its biological activity, as halogen atoms can influence the compound's interaction with biological targets.
The primary mechanism by which this compound exerts its effects is through the inhibition of neurotransmitter reuptake, particularly dopamine and norepinephrine. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects akin to those observed with amphetamines.
Key Biological Interactions
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to its stimulant properties.
- Norepinephrine Reuptake Inhibition : Increases norepinephrine levels, which may enhance alertness and energy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to other synthetic cathinones, it is associated with increased energy, alertness, and euphoria.
- Potential for Abuse : Due to its psychoactive properties, it has been implicated in recreational drug use and poses risks for addiction.
Case Studies and Research Findings
Several studies have investigated the biological activity of synthetic cathinones, including this compound:
Study 1: Neuropharmacological Effects
A study examining various synthetic cathinones found that compounds similar to this compound significantly increased locomotor activity in animal models. This suggests a strong stimulant effect that could lead to behavioral changes consistent with drug abuse.
Study 2: Toxicological Assessment
Toxicological evaluations indicate that while the compound exhibits potent stimulant effects, it also carries risks of adverse effects such as anxiety, paranoia, and cardiovascular complications. These findings highlight the need for caution in its use and further research into its safety profile .
Data Table: Summary of Biological Activity
Property | Description |
---|---|
Chemical Class | Synthetic Cathinone |
Molecular Formula | C16H18ClN1O2 |
Mechanism of Action | Dopamine and norepinephrine reuptake inhibition |
Primary Effects | Stimulant activity, potential for abuse |
Adverse Effects | Anxiety, paranoia, cardiovascular issues |
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.